molecular formula C24H26BrO2P B1299770 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide CAS No. 69891-92-5

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Cat. No.: B1299770
CAS No.: 69891-92-5
M. Wt: 457.3 g/mol
InChI Key: XETDBHNHTOJWPZ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide involves the following steps :

    Reaction of Triphenylphosphine with 2-Hydroxyethyltriphenylphosphine: In an ether solution, triphenylphosphine reacts with 2-hydroxyethyltriphenylphosphine to form 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium.

    Bromination: The intermediate product is then treated with a bromine solution in ether to yield this compound.

Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is primarily used in the Wittig reaction, a type of carbon-carbon bond-forming reaction . This compound acts as a three-carbon homologating agent to prepare α,β- or β,γ-unsaturated compounds . Common reagents and conditions for these reactions include:

    Reagents: Methyl 5-oxopentanoate, methyl 5-oxopentanoate, and other carbonyl compounds.

    Conditions: Typically carried out in an inert atmosphere, such as nitrogen or argon, and may require a base such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions are unsaturated compounds, such as methyl 7-(1,3-dioxan-2-yl)hept-5-enoate .

Scientific Research Applications

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide has several applications in scientific research :

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDBHNHTOJWPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990170
Record name [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide
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Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69891-92-5
Record name Phosphonium, [2-(1,3-dioxan-2-yl)ethyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69891-92-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide
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Record name 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
Customer
Q & A

Q1: Why is (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide useful in organic synthesis?

A: (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide is a valuable reagent in organic synthesis due to its participation in Wittig reactions. [] The Wittig reaction allows for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide. (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide, when treated with a strong base, forms a phosphorus ylide that can react with aldehydes or ketones to introduce a new alkene group into the molecule. This is particularly useful for creating specific geometric isomers of alkenes.

Q2: Can you provide an example of how (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide has been utilized in a synthesis scheme?

A: In a study focusing on the synthesis of deuterated fatty acids, (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide was employed to extend the carbon chain of methyl 6-oxohexanoate. [] Reacting this compound with the ylide derived from (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide yielded methyl 8-dioxanyl-6-octenoate. This intermediate was then further modified to eventually produce deuterated methyl 9,12,15-octadecatrienoate isomers. This example highlights how the reagent can be strategically incorporated to build complex molecules with defined structural features.

Q3: What is the significance of the 1,3-dioxane group in (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide?

A: The 1,3-dioxane group in (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide serves as a protecting group for aldehydes. [] This means it can temporarily mask the reactivity of the aldehyde functionality during synthesis. After the desired reactions are completed, the 1,3-dioxane group can be readily removed under specific conditions, revealing the aldehyde group. This allows for controlled and sequential modifications in multi-step syntheses.

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